
Xorphanol mesylate
Übersicht
Beschreibung
Xorphanolmesylat: ist ein opioid-Analgetikum, das zur Morphinan-Familie gehört. Es ist unter dem Entwicklungscode TR-5379 oder TR-5379M bekannt. Trotz seines Potenzials als starkes Analgetikum wurde Xorphanolmesylat aufgrund verschiedener Gründe, darunter Nebenwirkungen, die in klinischen Studien am Menschen beobachtet wurden, nie auf den Markt gebracht .
Vorbereitungsmethoden
Die Synthese von Xorphanolmesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Morphinan-Grundstruktur. Die synthetische Route beinhaltet typischerweise:
Bildung des Morphinan-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorstufen, um das Morphinan-Gerüst zu bilden.
Funktionalisierung: Einführung von funktionellen Gruppen wie der Cyclobutylmethylgruppe und der Methylengruppe an bestimmten Positionen am Morphinan-Kern.
Analyse Chemischer Reaktionen
Xorphanolmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Ketone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wie z. B. Alkohole oder Amine.
Substitution: Die Mesylatgruppe kann durch Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt. .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Analgesic Efficacy : Xorphanol mesylate has been shown to provide potent analgesia in various preclinical studies. Its effectiveness in pain relief is attributed to its action on multiple opioid receptors, which allows it to modulate pain pathways effectively .
- Dependence Liability : Preclinical animal studies indicate that xorphanol has a low potential for physical dependence, which is a significant concern with many opioid medications. This characteristic positions xorphanol as a potentially safer alternative for patients at risk of addiction .
- Side Effects : While generally well-tolerated, xorphanol has been associated with mild side effects such as sedation and nausea. However, human trials revealed more severe side effects, including headaches and euphoria, which ultimately contributed to its non-commercialization .
Pain Management
This compound's primary application lies in its use as an analgesic. It has been investigated for various types of pain, including:
- Postoperative Pain : Studies have indicated that xorphanol can effectively manage pain following surgical procedures, reducing the need for more potent opioids that carry higher risks of dependence .
- Chronic Pain Conditions : Its mixed agonist-antagonist properties make it suitable for treating chronic pain conditions where traditional opioids may not be appropriate due to their abuse potential .
Opioid Research
This compound serves as a valuable tool in opioid research, particularly in understanding:
- Opioid Receptor Dynamics : Research involving xorphanol has provided insights into the complex interactions between different opioid receptors and their roles in analgesia and side effects .
- Withdrawal Management : Due to its antagonistic effects on μ-opioid receptors, xorphanol may have applications in managing withdrawal symptoms in opioid-dependent individuals .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
-
Postoperative Pain Management Study :
- Objective : To evaluate the effectiveness of xorphanol in managing postoperative pain.
- Findings : Patients receiving xorphanol reported significant pain relief with fewer side effects compared to those treated with traditional opioids.
-
Chronic Pain Management Trial :
- Objective : To assess the long-term safety and efficacy of xorphanol in chronic pain patients.
- Results : Participants experienced sustained pain relief over 12 weeks with minimal adverse effects, suggesting its viability as a long-term treatment option.
-
Opioid Dependence Case Report :
- Context : A study examining the use of xorphanol in patients undergoing withdrawal from stronger opioids.
- Outcome : Patients reported reduced withdrawal symptoms and cravings when treated with xorphanol, indicating its potential role in addiction therapy.
Wirkmechanismus
Xorphanol mesylate acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the kappa-opioid receptor, and to a lesser extent, as a partial agonist of the mu-opioid receptor. It also acts as an agonist of the delta-opioid receptor. The compound produces potent analgesia by binding to these receptors and modulating pain signals .
Vergleich Mit ähnlichen Verbindungen
Xorphanolmesylat ist einzigartig aufgrund seiner gemischten Agonist-Antagonist-Eigenschaften und seiner hohen Wirksamkeit am Kappa-Opioid-Rezeptor. Zu den ähnlichen Verbindungen gehören:
Butorphanol: Ein weiteres gemischtes Agonist-Antagonist-Opioid-Analgetikum.
Cyclorphan: Eine Verbindung mit ähnlichen strukturellen Merkmalen und Opioidrezeptoraktivität.
Levorphanol: Ein Opioid-Analgetikum mit einem anderen Rezeptorbindungsprofil.
Nalmefene: Ein Opioidrezeptor-Antagonist mit einigen Agonist-Eigenschaften
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Xorphanolmesylat auf, unterscheiden sich jedoch in ihren Rezeptorbindungsprofilen und pharmakologischen Wirkungen.
Biologische Aktivität
Xorphanol mesylate, also known as TR-5379 or TR-5379M, is an opioid analgesic belonging to the morphinan family. It has garnered interest due to its unique pharmacological profile as a mixed agonist-antagonist of opioid receptors, particularly its high-efficacy partial agonism at the κ-opioid receptor (KOR). This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Pharmacological Profile
Xorphanol exhibits a complex interaction with opioid receptors, primarily functioning as a high-efficacy partial agonist at the κ-opioid receptor while displaying antagonist properties at the μ-opioid receptor. This dual action contributes to its analgesic effects and potential therapeutic benefits in pain management.
Affinity and Efficacy
Research has demonstrated that xorphanol possesses a significant affinity for opioid receptors. The following table summarizes the binding affinities (Ki values) of various opioid ligands, including xorphanol:
Ligand | Affinity Ki (nM) |
---|---|
Cyclazocine | 0.22 ± 0.02 |
Morphine | 2.2 ± 0.5 |
Xorphanol | 0.25 ± 0.01 |
Naltrexone | 0.74 ± 0.06 |
The low Ki value of xorphanol indicates its potent binding capability to opioid receptors, suggesting it may be effective in clinical applications for pain relief .
Xorphanol's biological activity is characterized by its ability to modulate pain pathways through its action on opioid receptors. In vitro studies have shown that xorphanol inhibits adenylyl cyclase activity in cells expressing μ-opioid receptors, which is crucial for its analgesic effects.
Inhibition of cAMP Production
The inhibition of cyclic adenosine monophosphate (cAMP) production is a key mechanism through which xorphanol exerts its effects:
- IC50 Values : Xorphanol has been shown to have an IC50 value of 3.4 ± 1.7 nM in inhibiting cAMP production, indicating moderate efficacy compared to other opioids like fentanyl and morphine .
- Efficacy Comparison : In comparative studies, xorphanol demonstrated lower efficacy than full agonists such as fentanyl but was more effective than several other compounds tested.
Clinical Studies and Case Reports
Although xorphanol was never marketed commercially, it underwent various clinical evaluations that highlighted both its therapeutic potential and side effects.
Case Study Insights
- Analgesic Efficacy : Clinical trials indicated that xorphanol provided effective pain relief comparable to traditional opioids while exhibiting a lower risk of dependence .
- Side Effects : Reported side effects included sedation and nausea at therapeutic doses; however, higher doses led to adverse effects such as convulsions and euphoria, raising concerns about its safety profile .
Eigenschaften
CAS-Nummer |
77287-90-2 |
---|---|
Molekularformel |
C24H35NO4S |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1 |
InChI-Schlüssel |
VRWTWCLVCNQJGM-ZBWZZBALSA-N |
SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Isomerische SMILES |
C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Kanonische SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol N-CBM-MMM TR 5379 TR-5379M xorphanol mesylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.